molecular formula C9H12N2O4S B2520178 2-(4-Amino-benzenesulfonylamino)-propionic acid CAS No. 83192-75-0

2-(4-Amino-benzenesulfonylamino)-propionic acid

Cat. No.: B2520178
CAS No.: 83192-75-0
M. Wt: 244.27
InChI Key: HCBLDFGAHJEPDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Amino-benzenesulfonylamino)-propionic acid is an organic compound that features both an amino group and a sulfonyl group attached to a benzene ring, along with a propionic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Amino-benzenesulfonylamino)-propionic acid typically involves the reaction of 4-aminobenzenesulfonyl chloride with alanine under basic conditions. The reaction proceeds through the formation of an intermediate sulfonamide, which is then hydrolyzed to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in an aqueous or organic solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of environmentally friendly solvents and reagents is often considered to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(4-Amino-benzenesulfonylamino)-propionic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Amino-benzenesulfonylamino)-propionic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Amino-benzenesulfonylamino)-propionic acid involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or industrial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Amino-benzenesulfonylamino)-propionic acid is unique due to the presence of both the sulfonyl and propionic acid groups, which confer distinct chemical and biological properties. This combination allows for a broader range of applications compared to similar compounds .

Properties

IUPAC Name

2-[(4-aminophenyl)sulfonylamino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O4S/c1-6(9(12)13)11-16(14,15)8-4-2-7(10)3-5-8/h2-6,11H,10H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCBLDFGAHJEPDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NS(=O)(=O)C1=CC=C(C=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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